molecular formula C6H12O3 B1266377 Butyl glycolate CAS No. 7397-62-8

Butyl glycolate

Cat. No. B1266377
CAS RN: 7397-62-8
M. Wt: 132.16 g/mol
InChI Key: VFGRALUHHHDIQI-UHFFFAOYSA-N
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Patent
US04371637

Procedure details

87.7 parts of an epoxide obtained from 2,2-bis-(4'-hydroxyphenyl)-propane and epichlorohydrin (0.05 epoxy group equivalent, the epoxide containing 0.57 epoxy group equivalent/kg) are dissolved in 27.5 parts of butyl acetate and 5 parts of n-butanol. 2.3 parts of aniline (0.025 mol) and 7.25 parts of a technical mixture of about 75% of C36 dimerised acid and about 25% of C54 trimerised acid, based on linoleic acid and linolenic acid (0.025 acid equivalent, the mixture containing 3.45 acid equivalents/kg) are added to this solution. The reaction mixture is heated to 100° C. and kept at this temperature for 3 hours. Dilution with 65.5 parts of perchloroethylene and 47.8 parts of butyl glycolate gives a clear, viscous solution of the reaction product, the solution having a solids content of 40% and an acid number of 17.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step Two
[Compound]
Name
dimerised acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1C=CC=CC=1.CC/C=C\C/C=C\C/C=C\CCCCCCCC(O)=[O:26].ClC(Cl)=C(Cl)Cl.[C:34]([O:37][CH2:38][CH2:39][CH2:40][CH3:41])(=[O:36])[CH3:35]>C(O)CCC>[C:34]([O:37][CH2:38][CH2:39][CH2:40][CH3:41])(=[O:36])[CH2:35][OH:26]

Inputs

Step One
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0.025 mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
dimerised acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C(Cl)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture containing 3.45 acid equivalents/kg)
ADDITION
Type
ADDITION
Details
are added to this solution

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CO)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.